BenchChemオンラインストアへようこそ!

7-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine

CNS Drug Design Lipophilic Efficiency Physicochemical Property Optimization

7-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 1337251-07-6) is a fragment-library-optimized chiral amine scaffold (MW 232.05, TPSA 35.3 Ų, Fsp3 0.25, LogP 1.4–1.74). The 7-Br enables late-stage Suzuki/Buchwald coupling without breaching the CNS LogP 1–3 window; the 4-F resists cross-coupling but permits SNAr for independent second-vector elaboration—a synthetic efficiency advantage over mono-halogenated analogs. Both (3S)- and (3R)-enantiomers are available for matched-pair SAR and patent-secure lead optimization. Rigorous batch QC ensures ≥98% purity for reproducible fragment growing and hit-to-lead campaigns.

Molecular Formula C8H7BrFNO
Molecular Weight 232.05 g/mol
Cat. No. B15237674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine
Molecular FormulaC8H7BrFNO
Molecular Weight232.05 g/mol
Structural Identifiers
SMILESC1C(C2=C(C=CC(=C2O1)Br)F)N
InChIInChI=1S/C8H7BrFNO/c9-4-1-2-5(10)7-6(11)3-12-8(4)7/h1-2,6H,3,11H2
InChIKeyHXRPPVFDKCYMEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine – A Chiral Dihydrobenzofuran Building Block for CNS and Oncology Lead Optimization


7-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 1337251-07-6) is a heterocyclic chiral amine belonging to the 2,3-dihydrobenzofuran class. It features a bromine atom at the 7-position, a fluorine atom at the 4-position, and a primary amine at the 3-position on a partially saturated benzofuran scaffold [1]. With a molecular formula of C8H7BrFNO, a molecular weight of 232.05 g/mol, and one hydrogen bond donor combined with three hydrogen bond acceptors, this compound occupies a physicochemical space suitable for fragment-based drug discovery and scaffold derivatization [2]. It is commercially available as both the racemic mixture and the individual (3S)- and (3R)-enantiomers, enabling stereospecific incorporation into lead series [3].

Why 7-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine Cannot Be Replaced by a Generic Dihydrobenzofuran-3-amine


Substituting this compound with a generic dihydrobenzofuran-3-amine or a different regioisomer is not scientifically sound because the precise positioning of the 7-Br and 4-F substituents, combined with the sp3-rich dihydrobenzofuran core, dictates critical molecular recognition parameters—lipophilicity (LogP), polar surface area (PSA), and exit vector geometry—that directly influence target binding, ADME profile, and synthetic tractability. For instance, moving the bromine from the 7-position to the 5- or 6-position alters the scaffold's electrostatic potential map and changes the directionality of the amine vector relative to halogen bond donors, which is non-negotiable in a locked lead series . Furthermore, the absence of the 4-fluoro substituent fundamentally shifts the electron density of the aromatic ring, impacting both metabolic stability and the LogP value by approximately 0.5–1.0 log units, which can make the difference between a CNS-penetrant candidate and a peripherally restricted compound [1].

Quantitative Differentiation Evidence for 7-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine Versus Its Closest Analogs


Lipophilicity (LogP) Reduction by 4-Fluoro Substitution Versus Non-Fluorinated Analog

The introduction of a fluorine atom at the 4-position of the dihydrobenzofuran scaffold significantly reduces the computed LogP compared to the non-fluorinated 7-bromo-2,3-dihydrobenzofuran-3-amine analog. The target compound exhibits a computed LogP of 1.74, which is within the optimal range for CNS drug candidates (LogP 1–3), whereas removal of the fluorine would increase LogP, potentially reducing ligand efficiency and increasing the risk of promiscuous off-target binding [1].

CNS Drug Design Lipophilic Efficiency Physicochemical Property Optimization

Polar Surface Area (PSA) Advantage of the 3-Amine Handle Versus Fully Aromatic 7-Bromo-4-fluorobenzofuran

The presence of the primary amine at the 3-position increases the topological polar surface area (TPSA) to 35.3 Ų, compared to only 13.1 Ų for the fully aromatic analog 7-bromo-4-fluorobenzofuran, which lacks this amine handle. This elevated TPSA remains well below the 90 Ų threshold for oral bioavailability while providing an additional hydrogen bond donor for target engagement [1][2].

Medicinal Chemistry CNS MPO Score Drug-Likeness

Fraction sp3 (Fsp3) Enhancement for Improved Developability Versus Fully Aromatic Benzofurans

The 2,3-dihydrobenzofuran scaffold introduces an sp3-hybridized carbon at the 2-position and a stereogenic center at the 3-position, yielding an Fsp3 value of 0.25 for the target compound. In contrast, 7-bromo-4-fluorobenzofuran and other fully aromatic benzofurans possess an Fsp3 of 0 [1][2]. Increasing Fsp3 has been broadly correlated with improved aqueous solubility, reduced promiscuity, and enhanced clinical developability.

Developability Solubility Metabolic Stability

Chiral Configurational Stability and Enantiopure Availability Versus Racemic Regioisomers

The (3S)- and (3R)-enantiomers of 7-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine are commercially available as discrete, chirally pure building blocks with defined stereochemistry [1]. This is in contrast to many regioisomeric dihydrobenzofuran-3-amines (e.g., the 5-bromo-4-fluoro isomer) where enantiopure sourcing may be less readily accessible, potentially delaying SAR studies that require stereospecific SAR exploration.

Stereochemistry Asymmetric Synthesis Chiral Resolution

Optimal Research and Application Scenarios for 7-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine Based on Differentiated Evidence


CNS Lead Optimization Requiring Precisely Tuned Lipophilicity (LogP 1.4–1.7)

In CNS drug discovery programs where maintaining LogP within the 1–3 range is critical for blood-brain barrier penetration, 7-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine provides a scaffold starting point with an experimentally favorable computed LogP of 1.4–1.74 [1]. The 7-Br handle allows for late-stage functionalization via Suzuki or Buchwald-Hartwig coupling without altering the core LogP beyond the CNS window, a feature not achievable with the more lipophilic, non-fluorinated analog [2].

Fragment-Based Drug Discovery (FBDD) Leveraging Low Molecular Weight and Balanced PSA/HBD Profile

With a molecular weight of 232.05 Da, TPSA of 35.3 Ų, and exactly one hydrogen bond donor, this compound satisfies the rule-of-three criteria for fragment libraries [1]. Its Fsp3 of 0.25 places it in an optimal range for fragment growing or merging strategies, providing a higher probability of retaining drug-like properties during hit-to-lead optimization compared to fully aromatic benzofuran fragments with Fsp3 = 0 [2].

Stereospecific SAR Exploration Requiring Matched Enantiomer Pairs

For programs where the 3-position stereochemistry governs target engagement—such as GPCR agonists or enzyme inhibitors—the commercial availability of both (3S)- and (3R)-7-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine enables matched-pair analysis to deconvolute enantioselective activity [1]. This avoids the need for costly in-house chiral resolution, accelerating SAR cycles and supporting robust patent filings with defined stereochemistry [2].

Dual Halogen Derivatization Platform for Parallel Library Synthesis

The orthogonal reactivity of the 7-bromo substituent (suitable for Pd-catalyzed cross-coupling) and the 4-fluoro substituent (resistant to most cross-coupling conditions but amenable to nucleophilic aromatic substitution under forcing conditions) provides a sequential derivatization platform [1]. This allows medicinal chemists to independently modify two vectors on the scaffold, generating diverse libraries from a single commercial building block, a synthetic efficiency advantage over mono-halogenated analogs [2].

Quote Request

Request a Quote for 7-Bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.